REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([F:11])=[CH:9][C:8]([F:12])=[C:7]([F:13])[C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:16])=O>>[Cl:16][C:4]([C:3]1[C:2]([F:1])=[C:10]([F:11])[CH:9]=[C:8]([F:12])[C:7]=1[F:13])=[O:5]
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C(=C(C=C1F)F)F
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=O)C1=C(C(=CC(=C1F)F)F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |